3-(2-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound with the molecular formula and a molecular weight of approximately 339.374 g/mol. This compound is recognized for its potential applications in scientific research, particularly in medicinal chemistry due to its structural features that may confer biological activity. The compound's IUPAC name reflects its intricate structure, which includes a fluorophenyl group and a pyrazinyl moiety.
The compound is cataloged in various chemical databases, including PubChem, where it is listed under the identifier 2034570-36-8. It falls under the category of amides, specifically those containing heterocyclic structures, which are often explored for their pharmacological properties. Its classification as a research compound suggests that it may be utilized in studies related to drug development or biochemical pathways.
The synthesis of 3-(2-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound may not be extensively documented, compounds with similar structures often utilize methods such as:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity levels. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the synthesized product.
The molecular structure of 3-(2-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide can be represented using various structural notations:
InChI=1S/C18H18FN5O/c1-24-12-14(10-23-24)18-16(20-8-9-21-18)11-22-17(25)7-6-13-4-2-3-5-15(13)19/h2-5,8-10,12H,6-7,11H2,1H3,(H,22,25)
This InChI string provides a detailed representation of the compound's atomic connectivity.
The presence of both fluorine and nitrogen heteroatoms in the structure contributes to its unique chemical properties. The pyrazole ring system is particularly notable for its biological relevance.
3-(2-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide may undergo various chemical reactions typical for amides and heterocycles:
The physical properties of 3-(2-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)propanamide include:
Key chemical properties include:
Relevant data regarding melting points or boiling points are not specifically mentioned in available sources but would typically be determined experimentally.
This compound has potential applications in various fields, including:
In conc
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: